3,3-Difluorocyclobutane-1-thiol is a sulfur-containing organic compound characterized by its unique cyclobutane structure and the presence of fluorine substituents. Its chemical formula is CHFS, and it is classified as a thiol due to the presence of a sulfhydryl (-SH) group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
3,3-Difluorocyclobutane-1-thiol can be sourced from chemical suppliers such as Sigma-Aldrich and PubChem, which provide detailed information regarding its properties and synthesis methods. The compound is identified by the CAS number 2228833-09-6, and it is available for research purposes.
This compound falls under the category of organofluorine compounds due to the presence of fluorine atoms. It is also classified as a thiol, which are organic compounds containing a sulfhydryl group. Thiols are known for their distinctive odors and are often used in organic synthesis and as building blocks in pharmaceuticals.
The synthesis of 3,3-Difluorocyclobutane-1-thiol can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions to prevent side reactions. Reaction solvents, temperatures, and catalysts play crucial roles in achieving high yields and purity of the final product.
The molecular structure of 3,3-Difluorocyclobutane-1-thiol features a cyclobutane ring with two fluorine atoms attached to one carbon atom and a thiol group attached to another carbon atom in the ring.
The compound's structure can be represented using various chemical notation systems:
3,3-Difluorocyclobutane-1-thiol can participate in several chemical reactions typical of thiols:
These reactions often require specific conditions regarding temperature, solvent choice, and catalysts to optimize yields and selectivity.
The mechanism of action for 3,3-Difluorocyclobutane-1-thiol involves its reactivity due to the electron-withdrawing effect of the fluorine atoms and the nucleophilic nature of the thiol group.
Quantitative data on reaction rates and mechanisms would typically be derived from experimental studies focusing on kinetics and thermodynamics.
Further analyses such as spectroscopic methods (NMR, IR) are often employed to confirm structure and purity.
3,3-Difluorocyclobutane-1-thiol has potential applications in:
The construction of the strained cyclobutane core in 3,3-difluorocyclobutane-1-thiol presents unique geometric and electronic challenges due to the presence of geminal fluorine atoms. Two principal methodologies have emerged for assembling this scaffold, each leveraging distinct reaction mechanisms to overcome ring strain and achieve precise stereocontrol.
[2+2] cycloadditions represent the most direct and atom-economical route to cyclobutane rings. In fluorinated systems, electron-deficient alkenes serve as optimal substrates due to enhanced reactivity toward photochemical or thermal activation. The cyclization typically employs fluorinated olefins (e.g., 1,2-difluoroethylene or 3,3,3-trifluoropropene) reacting with electron-rich alkenes (enol ethers, vinyl silanes) under UV irradiation (λ = 254–300 nm). The gem-difluorine substitution significantly modulates reaction kinetics and stereoselectivity by lowering the LUMO energy of the dipolarophile and introducing steric constraints. Rigorous anhydrous conditions and Lewis acid catalysts (e.g., MgI₂) are often essential to suppress side reactions and achieve yields >70% [1] [5].
Table 1: [2+2] Cycloaddition Approaches for Difluorinated Cyclobutanes
Fluorinated Alkene | Coupling Partner | Conditions | Catalyst/Activator | Yield (%) | dr |
---|---|---|---|---|---|
1,2-Difluoroethylene | Ethyl vinyl ether | hν, CH₃CN, -40°C | None | 75 | >95:5 |
3,3,3-Trifluoropropene | Trimethylsilyloxybutadiene | hν, DCM, 0°C | MgI₂ | 82 | >95:5 |
Methyl 3,3-difluorocyclobut-1-ene-1-carboxylate | Allyltrimethylsilane | Thermal, 80°C | TiCl₄ | 68 | 90:10 |
Alternative approaches involve ketene cycloadditions, where difluoro-substituted ketenes (generated in situ from acid chlorides with triethylamine) react with alkenes. This method affords 3,3-difluorocyclobutanones, pivotal precursors to the thiol target. The gem-difluorine group enhances ketene electrophilicity, enabling cycloadditions with unactivated alkenes at ambient temperature [5].
Ring-closing strategies exploit the kinetic instability of fluorinated cyclobutane intermediates to drive selective formations. Dieckmann-type condensations of 1,4-dihalo-2,2-difluorobutane derivatives with strong bases (e.g., LDA) yield cyclobutene intermediates. Subsequent stereoselective hydrogenation (Pd/C, H₂) generates the saturated core. The gem-difluorine group imposes severe transannular strain, accelerating ring closure but necessitating low temperatures (-78°C) to suppress polymerization [3].
Radical-mediated cyclizations offer complementary stereocontrol: 1,6-dienes with bromodifluoromethyl groups undergo intramolecular addition with Bu₃SnH/AIBN. The exo-trig cyclization proceeds via a chair-like transition state, where fluorine atoms dictate conformation to favor trans-1,2-disubstituted products (dr >85:15) [1].
Late-stage fluorination of preformed cyclobutane rings provides modular access to gem-difluorinated scaffolds. Cyclobutanone derivatives undergo efficient deoxyfluorination with DAST (diethylaminosulfur trifluoride) or XtalFluor-E (N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine). XtalFluor-E, activated by Et₃N·3HF, is preferred for moisture-sensitive substrates due to superior stability. The reaction proceeds via an SN₂ mechanism at the carbonyl carbon, forming a difluorocarbocation intermediate that collapses to the gem-difluoroalkane. Yields range from 60–85%, with epimerization minimized at 0°C [1] [3].
Table 2: Electrophilic Fluorination of Cyclobutanone Derivatives
Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
3-Oxocyclobutane-1-carboxylate | DAST | DCM | 25 | 78 |
3-Oxocyclobutane carboxamide | XtalFluor-E | THF | 0 | 85 |
Spiro[cyclobutane-1,1'-indene]-3-one | DAST | DCE | 40 | 60 |
Cyclobutyl enol ethers offer an alternative pathway, reacting with Selectfluor in acetonitrile to form α-fluorinated ketones after hydrolysis. While indirect, this method preserves acid-sensitive functional groups [5].
Photoredox catalysis enables direct C–H fluorination of cyclobutane scaffolds. Using Ir(ppy)₃ as a photocatalyst and N-fluorobenzenesulfonimide (NFSI) as the fluorine source, tertiary C–H bonds adjacent to activating groups (esters, amides) undergo fluorination under blue LED light. The reaction proceeds via hydrogen atom transfer (HAT) from the cyclobutane to a bromine radical (generated from in situ oxidation of Br⁻), followed by radical fluorination. 3,3-Difluorocyclobutyl groups exhibit enhanced reactivity due to strain-induced bond weakening, achieving >90% conversion at C3 positions [1].
Electrochemical fluorination provides metal-free alternatives: cyclobutanecarboxylic acids in anhydrous HF/pyridine undergo Kolbe decarboxylation at platinum electrodes, generating cyclobutyl radicals that couple with fluoride. Current densities of 10 mA/cm² and fluorinated solvents (e.g., 1,1,1,3,3,3-hexafluoroisopropanol) optimize yields (≤75%) [3].
The direct displacement of cyclobutyl halides represents the most efficient route to the thiol target. 3-Bromo-3,3-difluorocyclobutane-1-carboxylates react with thiourea in refluxing ethanol to form isothiouronium salts. Subsequent basic hydrolysis (NaOH, H₂O) releases the free thiol. Key advantages include:
Cyclobutyl triflates activated by gem-difluorination undergo efficient SN₂ reactions with alkali metal thiolates (e.g., NaSPh, KSBn). The reaction requires aprotic polar solvents (DMF, DMPU) to stabilize the thiolate and suppress elimination. Cesium carbonate as a mild base minimizes epimerization at C1. For acid-sensitive substrates, in situ generation of thiolates from disulfides (RSSR) with triphenylphosphine provides superior functional group tolerance.
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